8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one
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Overview
Description
8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxylic acid to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the quinoline or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a wide range of functionalized derivatives with varying properties.
Scientific Research Applications
8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar quinoline core and exhibit comparable chemical reactivity and biological activities.
Quinazolinones: Another class of compounds with a fused ring system, known for their applications in medicinal chemistry and materials science.
Oxazole Derivatives: Compounds containing the oxazole ring, which also display diverse chemical and biological properties.
Uniqueness
8-methoxy[1,2]oxazolo[4,3-c]quinolin-3(1H)-one is unique due to its specific structural arrangement, which combines the features of both oxazole and quinoline rings. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-methoxy-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-15-6-2-3-9-7(4-6)10-8(5-12-9)11(14)16-13-10/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLAGPGGJIXNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)ON3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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